Benzyl (rel-4-(4-acetylphenyl)cyclohexyl)carbamate

Catalog No.
S16157996
CAS No.
M.F
C22H25NO3
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (rel-4-(4-acetylphenyl)cyclohexyl)carbamate

Product Name

Benzyl (rel-4-(4-acetylphenyl)cyclohexyl)carbamate

IUPAC Name

benzyl N-[4-(4-acetylphenyl)cyclohexyl]carbamate

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C22H25NO3/c1-16(24)18-7-9-19(10-8-18)20-11-13-21(14-12-20)23-22(25)26-15-17-5-3-2-4-6-17/h2-10,20-21H,11-15H2,1H3,(H,23,25)

InChI Key

FAYCTWZTFLPLCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2CCC(CC2)NC(=O)OCC3=CC=CC=C3

Benzyl (rel-4-(4-acetylphenyl)cyclohexyl)carbamate is a synthetic organic compound characterized by its unique structure that includes a benzyl group, a cyclohexyl ring, and an acetylphenyl moiety. The compound belongs to the class of carbamates, which are esters or salts of carbamic acid. Its molecular formula is C_{18}H_{23}N_{1}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The specific arrangement of these atoms contributes to its chemical properties and potential biological activities.

  • Hydrolysis: The carbamate bond can be hydrolyzed to yield the corresponding amine and carbonic acid derivatives.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atom bonded to the nitrogen atom.
  • Reduction: Under appropriate conditions, it can be reduced to yield amine derivatives.

These reactions are significant for modifying the compound's structure and enhancing its biological activity.

Studies have indicated that compounds similar to Benzyl (rel-4-(4-acetylphenyl)cyclohexyl)carbamate exhibit various biological activities, including:

  • Antimicrobial Properties: Some carbamates have shown effectiveness against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Effects: Certain derivatives can modulate inflammatory responses in biological systems.
  • Analgesic Activity: There is evidence suggesting that related compounds may possess pain-relieving properties.

The exact biological activity of Benzyl (rel-4-(4-acetylphenyl)cyclohexyl)carbamate specifically requires further investigation through pharmacological studies.

The synthesis of Benzyl (rel-4-(4-acetylphenyl)cyclohexyl)carbamate can be accomplished through several methods:

  • Carbamoylation Reaction: This involves reacting an amine with an isocyanate derived from acetic acid to form the carbamate linkage.
  • Acetylation of Phenolic Compounds: The acetyl group can be introduced onto the phenolic part using acetic anhydride or acetyl chloride under basic conditions.
  • Cyclization Reactions: The cyclohexane ring can be formed through cyclization of suitable precursors in the presence of catalysts.

These methods allow for the efficient production of this compound with high yields.

Benzyl (rel-4-(4-acetylphenyl)cyclohexyl)carbamate has potential applications in various fields:

  • Pharmaceutical Industry: Due to its possible biological activities, it could serve as a lead compound for drug development.
  • Agricultural Chemicals: Its antimicrobial properties may make it suitable for use in pesticides or herbicides.
  • Chemical Research: It can act as a building block for synthesizing more complex organic molecules.

Interaction studies involving Benzyl (rel-4-(4-acetylphenyl)cyclohexyl)carbamate focus on its binding affinity with various biological targets. Preliminary studies may include:

  • Enzyme Inhibition Assays: Evaluating its potential as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies: Investigating how well it binds to receptors associated with pain and inflammation.

These studies are crucial for understanding its mechanism of action and therapeutic potential.

Benzyl (rel-4-(4-acetylphenyl)cyclohexyl)carbamate shares structural similarities with other carbamates and phenolic compounds. Here are some comparable compounds:

Compound NameStructureUnique Features
BenzocaineEster derivative of para-aminobenzoic acidLocal anesthetic properties
CarbamazepineTricyclic compound used as an anticonvulsantAntiepileptic activity
PhenacetinAcetaminophen derivativeAnalgesic and antipyretic effects

Uniqueness

Benzyl (rel-4-(4-acetylphenyl)cyclohexyl)carbamate is unique due to its specific combination of structural elements that may enhance its biological activity compared to these similar compounds. Its dual functionality as both a carbamate and phenolic compound positions it favorably for further exploration in medicinal chemistry.

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

351.18344366 g/mol

Monoisotopic Mass

351.18344366 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-15

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